Cmp-kdn
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H28N3O16P |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H28N3O16P/c19-9-1-2-21(17(31)20-9)15-13(28)12(27)8(35-15)5-34-38(32,33)37-18(16(29)30)3-6(23)10(25)14(36-18)11(26)7(24)4-22/h1-2,6-8,10-15,22-28H,3-5H2,(H,29,30)(H,32,33)(H2,19,20,31)/t6-,7+,8+,10+,11+,12+,13+,14+,15+,18+/m0/s1 |
InChI Key |
SFLGTPJBQWRIMH-ZBOJUINDSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O |
Synonyms |
2-keto-3-deoxy-glycero-galacto-nononoyl-(2-3)-galactopyranosyl-(1-4)-glucopyranosyl-(1-1)-ceramide CMP-deaminoneuraminic acid CMP-KDN KDN-2-3-Gal-1-4-Glc-1-1-Ce |
Origin of Product |
United States |
Chemical and Chemoenzymatic Synthetic Methodologies for Cmp Kdn and Its Derivatives
Laboratory-Scale Chemical Synthesis Routes for Cmp-kdn
Laboratory-scale chemical synthesis routes for KDN involve the meticulous design and execution of reactions to produce the compound with specific properties nih.gov. One concise chemical synthesis approach for (+)-3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN) involves a three-step stereoselective process starting from D-mannose, utilizing an indium-mediated coupling reaction in an aqueous medium hmdb.caebi.ac.uk. This method highlights the precision required in chemical synthesis to achieve desired stereochemistry.
Further advancements in chemical synthesis have focused on stereoselective KDN glycosylation methods. Researchers have developed efficient α- and β-stereoselective KDN glycosylation techniques using differentially protected KDN thioglycoside donors under specific activating protocols nih.gov. For instance, a 5,7-O-carbonate fused KDN thioglycoside can be promoted with NIS/TfOH (catalytic) in a CH2Cl2/CH3CN mixture (2:1) to yield KDN glycosides with excellent α-selectivity and high yields nih.gov. Conversely, a non-fused KDN thioglycoside, when subjected to a Ph2SO/Tf2O preactivation strategy, acts as a high-yielding and β-selective donor, enabling the formation of β-KDN glycosides with various carbohydrate alcohols nih.gov. These methods demonstrate the versatility and control achievable in chemical synthesis for creating KDN-containing structures.
Enzymatic Synthesis of this compound Monosaccharide
The de novo biosynthesis of KDN is believed to commence from mannose, following a pathway similar to that of CMP-Neu5Ac from N-acetylmannosamine (ManNAc) nih.govresearchgate.net. This process typically involves the enzymatic condensation of D-mannose 6-phosphate (Man-6-P) and phosphoenolpyruvate (B93156) (PEP) to produce KDN-9-phosphate (KDN-9-P), catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS) lipidmaps.org. Subsequently, KDN-9-P is dephosphorylated to yield KDN lipidmaps.org.
Aldolase-Catalyzed Condensation Approaches (e.g., Pasteurella multocida aldolase)
Aldolase-catalyzed condensation reactions are central to the enzymatic synthesis of KDN and its derivatives. Sialic acid aldolases (also known as N-acetylneuraminate lyases, NanAs) catalyze the reversible aldol (B89426) cleavage of N-acetylneuraminic acid (Neu5Ac) into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc) researchgate.net. Importantly, these enzymes can also facilitate the reverse reaction, the condensation of aldoses with pyruvate, to synthesize sialic acids like KDN.
The Pasteurella multocida sialic acid aldolase (B8822740) (PmNanA) has emerged as a promising biocatalyst due to its high expression level and superior tolerance to substrate modifications researchgate.net. PmNanA can efficiently utilize 5-O-methyl-ManNAc, a ManNAc derivative, as a substrate for the synthesis of 8-O-methyl Neu5Ac, a capability not efficiently demonstrated by Escherichia coli K12 NanA (EcNanA) researchgate.net. PmNanA also exhibits activity in a broad pH range of 6.0–9.0 for both cleavage and synthesis reactions researchgate.net.
Another aldolase, KDO aldolase, has been shown to have a wide substrate specificity for catalyzing the condensation of aldoses with pyruvate. For instance, 3-deoxy-D-manno-2-octulosonic acid (D-KDO) can be synthesized from D-arabinose and pyruvate with a 67% yield using this enzyme. The stereochemical course of aldol condensation catalyzed by KDO aldolase typically involves the attack of pyruvate on the re face of the carbonyl group of the substrates, a facial selection complementary to sialic acid aldolase reactions (which involve si face attack).
The synthesis of β-D-Galp-(1→9)-D-KDN, a disaccharide found in the cell wall of Streptomyces sp. MB-8, has been achieved through an aldolase-catalyzed reaction using a sialic acid aldolase with β-D-Galp-(1→6)-D-Manp and pyruvate.
Enzymatic Activation of this compound to CMP-Cmp-kdn
The activation of KDN to its high-energy nucleotide sugar form, cytidine (B196190) monophosphate KDN (this compound), is a crucial step for its subsequent transfer to glycoconjugates. This activation is catalyzed by this compound synthetases, which utilize cytidine triphosphate (CTP) as the energy donor lipidmaps.org. The reaction proceeds as follows: KDN + CTP → this compound + pyrophosphate (PPi) lipidmaps.org.
Role and Specificity of CMP-Cmp-kdn Synthetases (e.g., from Rainbow Trout)
This compound synthetases play a pivotal role in the biosynthesis of KDN-containing glycoconjugates by activating the KDN monosaccharide researchgate.net. The first this compound synthetase capable of activating KDN to this compound was identified in rainbow trout testis lipidmaps.org. This enzyme exhibits a unique ability to synthesize both this compound and CMP-Neu5Ac efficiently from their respective monosaccharides (KDN and Neu5Ac) and CTP. In contrast, mammalian CMP-sialic acid synthetases generally show very low activity towards KDN.
The this compound synthetase from Prymnesium parvum is also specific for the production of this compound, and does not produce CMP-Neu5Ac when Neu5Ac is used as a substrate lipidmaps.org. This specificity suggests a dedicated pathway for KDN biosynthesis in certain organisms lipidmaps.org.
Chemoenzymatic Synthesis of this compound-Containing Glycoconjugates
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic methods, offering a powerful approach for obtaining complex carbohydrates, including KDN-containing glycoconjugates. This strategy is particularly advantageous for synthesizing sialic acid-containing structures with diverse forms, linkages, and glycan acceptors.
A common chemoenzymatic strategy for KDN-containing glycoconjugates involves a multi-enzyme system, often in a "one-pot" reaction to avoid intermediate isolation. This typically includes:
Sialic acid aldolase-catalyzed condensation: Formation of KDN from a six-carbon precursor (e.g., mannose) and pyruvate.
CMP-sialic acid synthetase activation: Activation of KDN to this compound using CTP.
Sialyltransferase-catalyzed transfer: Transfer of the KDN residue from this compound to a suitable acceptor molecule, forming the KDN-containing glycoconjugate.
For example, KDN has been introduced into asialotransferrin and N-acetyllactosamine (LacNAc) from this compound using rat liver α2,6-sialyltransferase to form KDN-transferrin and KDN-LacNAc, respectively. These synthesized structures contain terminal KDNα2→6Gal-residues, a glycotope not previously described in natural glycoconjugates. The use of α2,6-sialyltransferase for synthesizing neoglycoproteins containing KDN was a novel application.
Another example involves the synthesis of β-D-Galp-(1→9)-D-KDN, which was then used as a novel acceptor for bacterial sialyltransferases. This allowed for the synthesis of unusual α2,3- and α2,6-linked sialyltrisaccharides and a tetrasaccharide using a one-pot two-enzyme system comprising a Neisseria meningitidis CMP-sialic acid synthetase and a Pasteurella multocida sialyltransferase or a Photobacterium damsela α2,6-sialyltransferase.
Table 1: Key Enzymes and Substrates in KDN Biosynthesis and Activation
| Enzyme/Compound Class | Specific Example | Role in KDN Synthesis | Substrates | Products |
| Aldolase | Neu5Ac-aldolase | Condensation of D-mannose and pyruvic acid to KDN caymanchem.com | D-mannose, pyruvic acid | KDN |
| Aldolase | Pasteurella multocida sialic acid aldolase (PmNanA) | Condensation of aldoses with pyruvate to sialic acids researchgate.net | Aldoses, pyruvate | Sialic acids (e.g., KDN) |
| Synthetase | N-acetylneuraminate-9-phosphate synthase (NANS) | Condensation of D-mannose 6-phosphate and phosphoenolpyruvate to KDN-9-phosphate lipidmaps.org | D-mannose 6-phosphate, phosphoenolpyruvate | KDN-9-phosphate |
| Phosphatase | KDN-9-P phosphatase | Dephosphorylation of KDN-9-phosphate to KDN lipidmaps.org | KDN-9-phosphate | KDN |
| Synthetase | This compound synthetase (e.g., from Rainbow Trout) | Activation of KDN to this compound lipidmaps.org | KDN, CTP | This compound, PPi |
| Transferase | Sialyltransferases (e.g., rat liver α2,6-sialyltransferase) | Transfer of KDN from this compound to acceptor glycoconjugates | This compound, acceptor glycoconjugate | KDN-containing glycoconjugate, CMP |
Table 2: Kinetic Parameters for Sialyltransferase-Catalyzed Transfer of KDN and Neu5Ac
| Donor Substrate | Enzyme | Km (mM) | Vmax (min⁻¹) | Vmax/Km (min⁻¹·mM⁻¹) |
| This compound | Rat liver α2,6-sialyltransferase | ~3x higher than CMP-Neu5Ac | Slightly higher than CMP-Neu5Ac | 0.0527 |
| CMP-Neu5Ac | Rat liver α2,6-sialyltransferase | - | - | 0.119 |
Transfer of this compound by Sialyltransferases for Neo-glycoprotein Synthesis
This compound serves as a donor substrate for sialyltransferases, enabling the enzymatic synthesis of neo-glycoconjugates containing KDN residues. A notable example is the use of rat liver α2,6-sialyltransferase, which can effectively transfer KDN from this compound to acceptor substrates such as asialotransferrin and N-acetyllactosamine (LacNAc). This results in the formation of KDN-transferrin and KDN-LacNAc, characterized by terminal KDNα2→6Gal sequences. nih.gov
The efficiency of KDN incorporation by α2,6-sialyltransferase, when compared to the more common Neu5Ac, indicates distinct kinetic properties. The incorporation efficiency of KDN from this compound into asialotransferrin was approximately half that of Neu5Ac from CMP-Neu5Ac, based on their respective Vmax/Km values. nih.gov
Table 1: Kinetic Parameters for Sialyltransferase-Catalyzed Glycosylation
| Donor Substrate | Acceptor Substrate | Enzyme (Source) | Vmax/Km (min⁻¹) | Linkage Formed | Reference |
| This compound | Asialotransferrin | Rat liver α2,6-ST | 0.0527 | KDNα2→6Gal | nih.gov |
| CMP-Neu5Ac | Asialotransferrin | Rat liver α2,6-ST | 0.119 | Neu5Acα2→6Gal | nih.gov |
A significant characteristic of the KDNα2→6Gal linkage formed by this enzymatic transfer is its resistance to exosialidase treatment, a stark contrast to the sensitivity of the Neu5Acα2→6Gal linkage. nih.gov Furthermore, studies have shown that KDN-transferrin exhibits a stronger binding affinity for Sambucus sieboldiana agglutinin (SSA) compared to its Neu5Ac-containing counterpart, suggesting potential functional differences in lectin-ligand interactions. nih.gov
Beyond the rat liver α2,6-sialyltransferase, other sialyltransferases have also been shown to utilize this compound. For instance, the lipooligosaccharide (LOS) sialyltransferase (Lst) from Neisseria gonorrhoeae can accept this compound as a substrate. nih.gov Similarly, the Neisseria meningitidis serogroup W (NmW) capsular polysaccharide polymerase (NmSiaDW), which possesses α2–6-sialyltransferase activity, is promiscuous towards donor substrates and tolerates the presence of the hydroxyl group at C5 of sialic acids, as found in this compound. This broad substrate specificity of sialyltransferases with this compound opens avenues for the facile synthesis of various KDN-glycoconjugates with diverse ketosidic linkages, providing new possibilities for studying the functions of neo-KDN-glycoconjugates and exploring their applications in glycotechnology. nih.gov
Design and Synthesis of this compound Analogues and Probes for Research
The design and synthesis of this compound analogues and probes are critical for advancing research into the biological roles of KDN and for developing novel therapeutic strategies. These analogues often incorporate specific chemical modifications to serve as molecular tools for investigating enzyme specificities, cellular pathways, and host-microbe interactions.
One notable application involves the development of this compound analogues as potential therapeutic agents. For example, this compound and CMP-Kdn7N3 have been produced and characterized as candidate therapeutic CMP-nonulosonates against multidrug-resistant Neisseria gonorrhoeae. Both this compound and CMP-Kdn7N3 were identified as substrates for the N. gonorrhoeae LOS sialyltransferase (Lst), indicating their potential to interfere with bacterial immune evasion mechanisms. nih.gov
Further exploration of this compound derivatives includes the synthesis of C8-modified sialic acids, such as Kdn8Me (8-O-methyl-2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid) and 8-deoxy-Kdn. These compounds are synthesized using enzymatic methods, specifically employing Pasteurella multocida aldolase (PmNanA). uni.lu Studies on the substrate specificity of enzymes like Neisseria meningitidis CMP-sialic acid synthetase (NmCSS) with these analogues have revealed that while Kdn8Me was not accepted, 8-deoxy-Kdn served as a good substrate for NmCSS. uni.lu Such findings are crucial for understanding the structural requirements for enzyme recognition and for guiding the design of new KDN-based probes.
The introduction of specific functional groups, such as azido (B1232118) moieties, into sialic acid analogues, including those related to KDN, allows for their use as chemical reporters. These azido-containing donor precursor analogues can be incorporated into glycoconjugates through chemoenzymatic synthesis and subsequently detected via bioorthogonal click chemistry. This strategy provides valuable tools for studying the binding of antibodies, investigating host-microbe interactions, and elucidating the functions of O-acetylation in complex polysaccharides. The development of such structurally stable probe mimics, often through one-pot multienzyme strategies, contributes significantly to understanding the intricate roles of KDN-containing glycans in biological systems.
Biosynthesis and Metabolic Pathways of Cmp Kdn
De Novo Biosynthetic Pathways for Cmp-kdn
The de novo biosynthesis of this compound proceeds through a three-step pathway, starting from mannose and involving specific enzymatic reactions. This pathway has been identified and characterized in various organisms, including rainbow trout testis and mammalian cells. nih.govmdpi.comnih.gov
Precursor Metabolism: Mannose to Mannose-6-Phosphate (B13060355)
The initial step in the de novo biosynthesis of this compound involves the phosphorylation of D-mannose to D-mannose 6-phosphate (Man-6-P). This reaction is catalyzed by a hexokinase, utilizing ATP as the phosphate (B84403) donor. Mannose-6-phosphate serves as a key precursor monosaccharide for the subsequent steps in the this compound synthetic pathway. nih.govmdpi.com
KDN-9-Phosphate Synthase Activity and Formation of KDN-9-Phosphate
Following the formation of mannose-6-phosphate, the next critical step is the condensation of Man-6-P with phosphoenolpyruvate (B93156) (PEP) to yield KDN-9-phosphate (KDN-9-P). This reaction is specifically catalyzed by the enzyme KDN-9-phosphate synthetase. This enzyme, first identified and characterized in rainbow trout testis, plays a pivotal role in committing mannose-6-phosphate towards KDN biosynthesis. nih.govmdpi.comresearchgate.net The KDN-9-phosphate synthetase activity has been detected in various cell lines, including mouse melanoma B16 and African green monkey kidney COS-7 cells. nih.gov
Dephosphorylation of KDN-9-Phosphate to Free this compound
Once KDN-9-phosphate is formed, it undergoes a dephosphorylation step to produce free this compound (KDN). This reaction is catalyzed by a phosphatase. While the specific phosphatase for KDN-9-P dephosphorylation may vary, it is generally understood to be a crucial step in releasing the free nonulosonic acid for further metabolic processes. nih.govmdpi.com
Formation of CMP-Cmp-kdn
For this compound to be incorporated into glycoconjugates, it must first be activated to its sugar nucleotide form, cytidine (B196190) 5'-(3-deoxy-D-glycero-D-galacto-2-nonulosonic phosphate), commonly referred to as CMP-Cmp-kdn (this compound). This activation reaction is catalyzed by this compound synthetase (also known as CMP-sialic acid synthetase), which condenses free KDN with cytidine triphosphate (CTP), releasing pyrophosphate (PPi). This activated form is essential for the transfer of KDN residues to acceptor glycans. mdpi.comnih.govucsd.eduoup.comnih.gov
Regulation of this compound Biosynthesis and Expression
The biosynthesis and expression of this compound are subject to regulatory mechanisms that can influence its cellular levels. One notable factor affecting this compound biosynthesis is the availability of its precursor, mannose. Studies have shown that culturing mammalian cells in mannose-rich media can significantly elevate the levels of both free and bound forms of this compound. For instance, in COS-7 and B16 cells, intracellular free KDN levels increased by 47-fold and 66-fold, respectively, when cultured in the presence of 20 mM mannose, demonstrating a direct correlation between extracellular mannose concentration and intracellular KDN levels. nih.gov
The specificity of the enzymes involved in the pathway also plays a regulatory role. The KDN-9-phosphate synthetase from Prymnesium parvum, for example, exhibits a high specificity for mannose-6-phosphate, suggesting a dedicated pathway for KDN synthesis in this organism. nih.gov This contrasts with the broader substrate promiscuity observed in some other sialic acid synthetases. nih.gov The differential substrate preferences of CMP-sialic acid synthetases across species (e.g., trout vs. mammalian enzymes) also contribute to the regulation of this compound formation and, consequently, KDN incorporation into glycoconjugates. oup.comnih.gov
Furthermore, the presence of distinct KDN biosynthetic pathways, at least partially separate from those for Neu5Ac, suggests independent regulatory control. The fact that KDN synthesis in mannose-rich media is unaffected by the addition of N-acetylmannosamine (ManNAc), the precursor for Neu5Ac, further supports the idea of separate regulatory mechanisms governing the production of these two sialic acids. nih.gov
Enzymatic Regulation and Feedback Mechanisms
The synthesis of this compound, like other CMP-sialic acids, is regulated by CMP-sialic acid synthetase. guidetopharmacology.org In the broader context of sialic acid metabolism, the activity of UDP-GlcNAc-2-epimerase/ManNAc kinase (EK), an enzyme involved in Neu5Ac biosynthesis, is subject to allosteric feedback inhibition by CMP-Neu5Ac, which can restrict the production of this nucleotide sugar. wikipedia.org
Specific to this compound, the rainbow trout CMP-sialic acid synthetase possesses a C-domain that plays a role in this compound-dependent inhibition, suggesting a unique regulatory mechanism in this species. lipidmaps.org Kinetic studies involving mixed substrates have demonstrated that both the this compound and CMP-Neu5Ac synthetase activities observed in partially purified trout enzyme preparations originate from the same active site of a single enzyme. wikipedia.org
Comparative enzymatic activity analysis highlights species-specific preferences. The recombinant trout enzyme displayed a 1.6-fold higher activity with KDN compared to Neu5Ac. Conversely, the recombinant murine enzyme exhibited a 15-fold lower activity with KDN than with Neu5Ac. ebi.ac.uk
Table 1: Comparative Substrate Activity of CMP-Sialic Acid Synthetases
| Enzyme Source | Preferred Substrate | Relative Activity (KDN vs. Neu5Ac) | Reference |
| Rainbow Trout | KDN | 1.6-fold higher with KDN | ebi.ac.uk |
| Murine | Neu5Ac | 15-fold lower with KDN | ebi.ac.uk |
Temporal and Tissue-Dependent Expression Patterns (e.g., in Trout)
In rainbow trout, KDN is highly expressed in specific tissues, namely the ovary and testis, but is largely absent from the liver and other somatic tissues examined. ebi.ac.ukbmrb.io Northern blot analysis has shown that the messenger RNA (mRNA) expression patterns for CMP-sialic acid synthetase are developmentally regulated and tissue-dependent across trout liver, testis, and ovary, with distinct patterns observed in each. ebi.ac.uk
The expression of this compound synthetase in trout correlates temporally with developmental stages, mirroring the developmental expression of KDN-containing ganglioside GM3 in sperm. wikipedia.org Furthermore, KDN-containing gangliosides exhibit stage- and site-specific expression during spermatogenesis in rainbow trout, indicating their important functional roles in this process. nih.gov KDN is also recognized as a significant sialic acid component in the skin mucus and other organs of fish. nih.gov
The presence of a deaminoneuraminate hydrolase (KDNase), an enzyme that hydrolyzes KDN linkages, has been identified in rainbow trout. The highest KDNase activity was detected in ovarian post-ovulatory follicles, as well as in the kidney and spleen. foodb.ca Conversely, little to no KDNase activity was found in the brain, heart, liver, muscle, mature eggs, and testis. foodb.ca From a developmental perspective, higher levels of KDNase were typically expressed three to four months prior to ovulation or spermiation, with a notable increase in the ovary occurring one to two months after the maturation of gamete cells. foodb.ca
Subcellular Localization of this compound Biosynthetic Enzymes
In eukaryotic cells, the activation of sialic acid to CMP-sialic acid, which includes this compound, occurs within the cell nucleus. guidetopharmacology.orgnus.edu.sg This localization is distinct from most other eukaryotic nucleotide sugar synthetases, which are typically found in the cytoplasm; CMP-sialic acid synthetases are predominantly nuclear. guidetopharmacology.org Molecular cloning studies of vertebrate CMP-sialic acid synthetases have confirmed this nuclear localization. guidetopharmacology.org For instance, when human CMP-sialic acid synthetase is expressed in insect cells, it is transported to the nucleus. guidetopharmacology.org Similarly, the this compound synthetase from fish (rainbow trout) is also believed to be a nuclear resident enzyme. guidetopharmacology.org
However, recent research in zebrafish (Danio rerio) has revealed a more nuanced picture, with the identification of two CMP-sialic acid synthetase enzymes, dreCmas1 and dreCmas2, exhibiting differential subcellular localizations. Nuclear dreCmas1 favors N-acetylneuraminic acid (Neu5Ac) as a substrate, while the cytosolic dreCmas2 shows the highest affinity for KDN. uni.lumetabolomicsworkbench.org The nuclear entry of dreCmas1 is facilitated by a bipartite nuclear localization signal. uni.lumetabolomicsworkbench.org
Biological Functions and Mechanistic Investigations of Cmp Kdn Non Clinical
Roles in Organismal Development and Differentiation (e.g., Spermatogenesis in Fish)
KDN is expressed ubiquitously in vertebrates during normal development. hmdb.ca Its initial discovery in rainbow trout egg polysialoglycoproteins highlighted its presence in developmental contexts. researchgate.netglycoforum.gr.jpcaymanchem.com Further studies have revealed the presence of KDN-gangliosides in various reproductive tissues of fish, including rainbow trout sperm, eggs, ovarian fluid, and testis. glycoforum.gr.jp Notably, KDN exhibits high expression levels in the ovary and testis of rainbow trout. researchgate.net
Spermatogenesis, a complex developmental process, involves the differentiation of germ cells. researchgate.netfrontiersin.orgnih.gov In fish, spermatogonial stem cells (SSCs) are crucial for initiating this process. animal-reproduction.org While the direct role of KDN in fish spermatogenesis mechanisms is an area of ongoing research, the presence of KDN-containing glycoconjugates in reproductive organs suggests a potential involvement. For instance, KDN-neolactotetraosylceramide, a complex glycosphingolipid, is implicated in various biological processes, including cell recognition, signal transduction, and immune response modulation. The unique KDN residue within this molecule may confer specific biological activities, such as influencing cell adhesion, which could be relevant to cellular interactions during development. ontosight.ai Furthermore, abnormal expression of KDN has been observed in human ovarian tumor tissues, indicating its association with developmental and pathological processes. acs.org
Mechanistic Studies in Host-Microbe Interactions
KDN is present in prokaryotic glycoconjugates and plays a role in host-pathogen interactions. asm.orgnih.govnih.gov Humans develop antibodies against KDN early in life, with evidence suggesting that the human microbiome may elicit these anti-KDN antibodies. asm.orgnih.gov Research using nontypeable Haemophilus influenzae (NTHi), a human commensal and opportunistic pathogen, has provided significant insights into KDN's impact on host-microbe dynamics. NTHi can readily take up and incorporate free KDN from its environment into its lipooligosaccharide (LOS). asm.orgnih.govnih.gov
The surface display of KDN by NTHi has been shown to blunt several virulence attributes of the pathogen. This includes a reduction in Neu5Ac-mediated resistance to complement and whole blood killing, decreased complement C3 deposition, diminished IgM binding, and impaired engagement of Siglec-9. asm.orgnih.govnih.gov Furthermore, studies have demonstrated that the upper airway administration of KDN can reduce NTHi infection in mice. asm.orgnih.gov These findings suggest that KDN could potentially serve as a natural or therapeutic "Trojan horse" to impair the colonization and virulence of human pathogens that assimilate free Neu5Ac. asm.orgnih.gov
KDN’s Impact on Sialidase Resistance
A significant characteristic of KDN residues is their inherent resistance or low sensitivity to the enzymatic action of various known bacterial, viral, and animal-derived sialidases. researchgate.netglycoforum.gr.jpoup.comboku.ac.at This resistance allows KDN to protect oligo(poly)sialyl chains from exo-sialidase activity. researchgate.net This unique feature of KDN is considered a potential natural defense mechanism against microorganisms that utilize host Neu5Ac-carrying glycoconjugates. boku.ac.at
Despite this general resistance, specific sialidases capable of cleaving KDN have been identified. These include "KDN-sialidases," which can cleave ketosidic linkages of Neu5Ac, Neu5Gc, and KDN, and "KDNases," which are specific to cleaving KDN ketosidic linkages but not those of Neu5Ac or Neu5Gc. glycoforum.gr.jpasm.orgnih.gov Examples of KDN-sialidases have been found in loach liver, rainbow trout tissues, and the bacterium Sphingobacterium multivorum. glycoforum.gr.jpasm.org An example of a KDNase is the sialidase from Aspergillus fumigatus, which prefers KDN as a substrate and can utilize it as a sole carbon source. asm.orgnih.gov
Mechanisms of KDN Assimilation by Microbes
Microbes, such as NTHi, demonstrate the ability to assimilate free KDN from their environment. asm.orgnih.govresearchgate.net Mechanistic studies suggest that NTHi utilizes the same cellular machinery for the uptake and degradation of exogenous KDN as it does for Neu5Ac. nih.gov In the case of Neu5Ac, after uptake, it is degraded by bacterial sialic acid lyase into N-acetylmannosamine (ManNAc) and pyruvate (B1213749), which then enter the bacterial metabolic pathways. nih.gov It is hypothesized that KDN undergoes a similar metabolic process within these microbes. nih.gov The observed promiscuity of bacterial sialic acid transporters further indicates that other bacteria capable of utilizing Neu5Ac could also assimilate KDN from their surroundings. researchgate.net
Structural and Functional Impact of KDN Glycosylation
KDN is an integral component of various glycoconjugates, including glycoproteins and glycolipids. researchgate.netglycoforum.gr.jpacs.orgontosight.ai Glycosylation, the post-translational modification involving the covalent attachment of sugar moieties, profoundly influences the structure, function, and stability of proteins. biocompare.comthermofisher.comnih.gov KDN units are typically found at the nonreducing end of cell surface polysaccharides, where they play crucial roles in numerous biological events. acs.org
Cmp-kdn-Containing Glycolipids (e.g., Gangliosides)
KDN is a known constituent of glycolipids, particularly gangliosides. These sialic acid-containing glycosphingolipids are widely expressed in almost all vertebrate tissues and cells, with high enrichment in brain tissues. KDN-containing gangliosides were first isolated and purified from the ovarian fluid of rainbow trout (Oncorhynchus mykiss). Examples include ovarian fluid gangliosides ofg-2a and ofg-2b, which contain two moles of KDN and one mole each of KDN and 9-O-acetyl-KDN, respectively. Structurally, these novel gangliosides were determined to be KDNα2→3Galβ1→3GalNAcβ1→4(KDNα2→3)Galβ1→4Glcβ1→Cer for ofg-2a and 9-O-AcKDNα2→3Galβ1→3GalNAcβ1→4(KDNα2→3)Galβ1→4Glcβ1→Cer for ofg-2b.
Research indicates that KDN-GM3 and -GM4 ganglioside analogues retain biological activity, even when the N-acetylneuraminic acid is replaced by KDN. In rainbow trout, KDN-containing gangliosides have been observed to be expressed in a stage- and site-specific manner during spermatogenesis, suggesting their important involvement in this process. While KDN is primarily found as a free sugar in mammals, with only small amounts conjugated to glycolipids, elevated levels of free KDN have been noted in certain human cancers metabolomicsworkbench.org. The ratio of free KDN to free Neu5Ac in ovarian adenocarcinomas has shown a positive correlation with the stage of malignancy, indicating its potential as a biomarker for ovarian cancer metabolomicsworkbench.org.
This compound-Containing Glycoproteins (N- and O-linked)
KDN is also a component of various glycoproteins, exhibiting both N-linked and O-linked glycosylation mitoproteome.orgguidetopharmacology.org. A notable example is the KDN-rich glycoprotein (B1211001) (KDN-gp) found in the vitelline envelope of rainbow trout eggs. This glycoprotein is characterized by a large number of O-linked glycan units, predominantly oligoKDN-containing glycans, and a smaller amount of N-linked oligosaccharide units. The N-linked glycan chains in KDN-gp represent the first documented instance of N-linked glycan units containing KDN residues, and they are described as fully KDNosylated bi- and triantennary complex-type oligosaccharide chains, often fucosylated at the innermost GlcNAc residue and bisected by a GlcNAc residue.
In rat kidney, the giant glycoprotein megalin (gp330) has been identified to contain poly α2,8 KDN on its O-linked oligosaccharides, as well as N-linked hybrid- and complex-type oligosaccharides. Immunological studies have confirmed that the oligo/poly(α2,8-KDN) structures on megalin are present on O-glycosidically linked oligosaccharides, as their immunoreactivity is abolished by β-elimination but not by peptide N-glycosidase F treatment. KDN-containing O-glycans have also been successfully identified in fish intestinal tissue.
While conclusive evidence for glycosidically bound KDN-glycoconjugates in normal human tissues is still being established, the human sialic acid synthase enzyme is capable of producing KDN. Recent research has reported the presence of KDN on N-linked glycans of prostate-specific antigen (PSA) derived from human seminal plasma and urine, specifically in an α2,3-linkage configuration, suggesting a highly specific biosynthesis. KDN-glycoproteins have also been detected in human lung carcinoma cell lines following hydrolysis of extracted cellular components.
Role of this compound in Polysialic Acid Chain Termination
A crucial biological function of KDN is its role in the termination of polysialic acid (polySia) chain elongation guidetopharmacology.org. Polysialic acid chains, which are linear polymers of sialic acid monomers, are involved in various biological processes, including cell-cell communication during development and differentiation.
In polysialoglycoproteins (PSGP) from rainbow trout eggs, the elongation of oligo/polysialyl chains is actively terminated by the introduction of a single KDN residue to the non-reducing terminal sialic acid residue, typically in an α2→8-linkage. This incorporation of KDN effectively "caps" the oligo-polysialyl chains, preventing their further extension. This process is mediated by a novel glycosyltransferase, an α2→8-KDN-transferase, discovered in the rainbow trout ovary. This enzyme catalyzes the transfer of KDN from this compound to the termini of oligo-polysialyl chains, marking the first identified glycosyltransferase responsible for terminating α2→8-polysialylation in glycoproteins. A unique feature of KDN is its resistance to the activity of many sialidases, enzymes that typically cleave sialic acid residues from glycoconjugates guidetopharmacology.org. This resistance further supports KDN's role as a "chain stopper" that helps control the extent of sialyl group chain elongation during biosynthetic processes.
Evolutionary Aspects of this compound Production and Modulation
KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) is a member of the sialic acid family that has been found to be widely distributed across various life forms, from bacteria to vertebrates nih.govmitoproteome.org. It was initially identified in 1986 in the polysialoglycoprotein of rainbow trout eggs nih.govmitoproteome.org. While KDN is considered a ubiquitous component of vertebrate glycoconjugates, its abundant occurrence in animals is predominantly observed in lower vertebrates mitoproteome.orgmetabolomicsworkbench.org.
The biosynthesis of KDN occurs de novo, utilizing mannose as a precursor sugar mitoproteome.orgmetabolomicsworkbench.orgfishersci.ca. This precursor is then activated to this compound, the sugar donor required for the transfer of KDN residues to acceptor molecules nih.govmitoproteome.orgnih.gov. A significant evolutionary aspect lies in the CMP-sialic acid synthetase enzyme. A unique synthetase found in the testis and ovary of rainbow trout demonstrates high efficiency in utilizing both KDN and Neu5Ac as substrates to synthesize their respective CMP-activated forms nih.govfishersci.ca. In contrast, mammalian CMP-sialic acid synthetases exhibit considerably lower activity towards KDN compared to Neu5Ac nih.govfishersci.ca.
The evolutionary conservation of human ketodeoxynonulosonic acid production appears to be independent of sialoglycan biosynthesis. Although KDN production pathways have been conserved in mammals, they experienced a reduction in efficiency due to an M42T substitution in N-acetylneuraminate synthase, a key enzyme in the biosynthetic pathway. Interestingly, a reversion to the ancestral methionine at this position has occurred independently in at least two lineages, including humans. Despite this conservation of biosynthesis, KDN-glycans are generally not found in mammalian glycan databases.
One hypothesis regarding the conservation of KDN biosynthesis in mammals suggests that it may serve to buffer the potential toxicity of excess mannose by converting it to free KDN, thereby playing a role in regulating physiological mannose intermediates and metabolites. While KDN is typically present as a free monosaccharide in humans, except possibly in some cancers, human cells can be induced to express KDN-glycans through genetic mutations that enhance KDN utilization or by transfection with fish enzymes capable of producing this compound. The presence of antibodies against KDN-glycans in pooled human immunoglobulins suggests that elevated KDN levels under pathological conditions could potentially lead to antibody-mediated inflammatory responses. KDN has been detected as a minor sialic acid component in various mammalian tissues, although often at levels that are difficult to quantify with conventional methods mitoproteome.orgmetabolomicsworkbench.org. Elevated expression of KDN has been reported in human fetal red blood cells compared to adult red blood cells, and in certain malignant tumor cells, including ovarian and throat cancers metabolomicsworkbench.org. Free KDN levels are notably elevated in human cancers and have been proposed as a sensitive biomarker for early cancer diagnosis metabolomicsworkbench.org.
Advanced Analytical Methodologies for Cmp Kdn and Its Metabolites
Quantitative Analysis Techniques
Quantitative analysis of Cmp-kdn and its metabolites necessitates highly sensitive and specific methods to accurately measure their concentrations in complex biological matrices. Techniques combining liquid chromatography or capillary electrophoresis with mass spectrometry are at the forefront of this analytical challenge.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of this compound and its metabolites, such as 2-keto-3-deoxy-D-glycero-D-galactonononic acid (KDN). mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For sialic acids like KDN, hydrophilic interaction liquid chromatography (HILIC) is often employed for effective separation. mdpi.com
The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces chemical noise. mdpi.com In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, allowing for precise quantification even in complex samples. mdpi.com An internal standard, often an isotope-labeled version of the analyte, is used to ensure accuracy and precision. mdpi.com This approach has been successfully used to quantify KDN levels in biological samples like serum and tissues. mdpi.com
| Parameter | Condition |
|---|---|
| Chromatography Column | HILIC Amide Column (e.g., 2.1 mm × 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | ¹³C-Neu5Ac |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a mixture. However, this compound and its metabolites may lack a strong native chromophore or fluorophore, making them difficult to detect with high sensitivity using standard UV or fluorescence detectors. To overcome this, chemical derivatization is employed. nih.govcreative-proteomics.com Derivatization involves reacting the analyte with a labeling agent to attach a molecule that has strong UV absorbance or fluorescence properties. nih.gov
This process can be performed either before the HPLC separation (pre-column derivatization) or after separation but before detection (post-column derivatization). creative-proteomics.com Pre-column derivatization is common and uses reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC), dansyl chloride, or o-phthaldiadehyde (OPA) to create stable, highly fluorescent derivatives that can be detected at very low concentrations. nih.govcreative-proteomics.comnih.govresearchgate.net This enhancement in detection sensitivity is crucial for quantifying trace amounts of this compound metabolites in biological samples.
| Reagent | Target Functional Group | Detection Method | Key Advantages |
|---|---|---|---|
| o-Phthaldiadehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, suitable for automation. creative-proteomics.comresearchgate.net |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | Forms stable derivatives with strong fluorescence. nih.govcreative-proteomics.com |
| 9-fluorenylmethyloxycarbonyl chloride (FMOC) | Primary & Secondary Amines | Fluorescence | Yields stable derivatives with high fluorescence quantum yield. nih.gov |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique well-suited for the analysis of charged and polar molecules like this compound. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.govyoutube.com This mechanism provides very high separation efficiency and resolution, making it ideal for separating complex mixtures of metabolites. nih.gov
Coupling CE to a mass spectrometer allows for the sensitive and selective detection of the separated analytes. This combination is particularly advantageous for analyzing samples that are limited in volume, such as those from single-cell studies, due to the low sample consumption of CE systems. Sheathless CE-MS interfaces have been developed to improve sensitivity and robustness for the analysis of charged metabolites. youtube.com The technique can be applied to various biological samples to profile charged metabolites, including nucleotides and sugar phosphates. nih.gov
Structural Elucidation Methods
Determining the precise chemical structure of this compound and identifying its metabolites requires sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary methods used for unambiguous structure elucidation. scilit.com
NMR spectroscopy is a non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. slideshare.net
¹H NMR (Proton NMR): This is one of the most common NMR techniques used to determine the structure of organic molecules. It provides information on the number of different kinds of protons, their chemical environment, and their proximity to other protons. slideshare.net For a molecule like this compound, ¹H NMR can be used to assign resonances for the sugar ring protons and the protons of the cytidine (B196190) base by analyzing chemical shifts and spin-spin coupling constants. researchgate.net
³¹P NMR (Phosphorus-31 NMR): this compound contains a phosphate (B84403) group, making ³¹P NMR an exceptionally useful tool for its characterization. The ³¹P nucleus has a natural abundance of 100% and a high receptivity, making it one of the easier nuclei to study by NMR. aiinmr.comoxinst.com ³¹P NMR provides information about the chemical environment of the phosphorus atom, which is sensitive to phosphorylation state and binding interactions. mdpi.com Its broad chemical shift range allows for excellent signal separation, minimizing the risk of signal overlap. mdpi.com
| Property | Value |
|---|---|
| Natural Abundance | 100% |
| Spin (I) | 1/2 |
| Chemical Shift Range | ~700 ppm |
| Reference Standard | H₃PO₄ |
Saturation Transfer Difference (STD) NMR: STD NMR is a powerful ligand-based NMR method used to study the binding of small molecules (ligands) to large receptor proteins. nih.govichorlifesciences.com This technique has been specifically employed to probe the binding requirements of this compound synthetase, the enzyme that synthesizes this compound. nih.gov The experiment involves selectively irradiating (saturating) resonances of the protein. This saturation is transferred via spin diffusion to a ligand that is in the process of binding and unbinding. glycopedia.eu By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained which shows only the signals of the binding ligand. ichorlifesciences.com The intensity of the signals in the STD spectrum is proportional to how close the corresponding protons are to the protein surface, allowing for the mapping of the ligand's binding epitope. nih.gov
Mass spectrometry is a cornerstone technique for molecular structure elucidation, primarily by providing a highly accurate measurement of the molecular weight of a compound. High-resolution mass spectrometers can determine the mass of a molecule with enough accuracy to help deduce its elemental composition.
Beyond molecular weight, MS is crucial for determining the structure of biomolecules. Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like this compound to be transferred into the gas phase as intact ions. ESI-MS can also be used under non-denaturing conditions to study the quaternary structure of proteins and protein-ligand complexes, revealing information about their oligomeric state. sinica.edu.tw
Tandem mass spectrometry (MS/MS) is used to further elucidate structure. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of a compound or to piece together the structure of an unknown metabolite. This "structural proteomics" approach is invaluable for confirming the sequence of peptides or the structure of complex molecules like this compound. youtube.com
X-ray Crystallography of this compound-Binding Proteins
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of proteins at atomic resolution, providing critical insights into their function and interaction with ligands such as Cytidine monophosphate-3-deoxy-D-glycero-D-galacto-nononic acid (this compound). While crystal structures of proteins specifically in complex with this compound are not extensively documented, the structures of homologous CMP-sialic acid synthetases (CMAS) offer a detailed framework for understanding these interactions. These enzymes are responsible for the synthesis of CMP-sialic acids, including this compound, from CTP and the corresponding sialic acid.
Structural studies of CMAS from various organisms, including Neisseria meningitidis (NmCSS), Vibrio cholerae (VcCMAS), and mouse (mCMAS), have revealed a conserved catalytic mechanism and architecture. These enzymes typically function as homodimers or tetramers, with the active site located at the interface of adjacent subunits.
The catalytic cycle involves significant conformational changes. For instance, crystallographic analysis of NmCSS has captured the enzyme in "open," "closed," and intermediate states. nih.govrcsb.org The binding of CTP and sialic acid induces a domain closure, which positions key catalytic residues for the nucleophilic attack of the sialic acid's C2-hydroxyl group on the α-phosphate of CTP. nih.gov The structure of NmCSS in complex with the product CMP-N-acetylneuraminic acid (CMP-Neu5Ac) shows the enzyme in an open conformation, suggesting that product formation triggers the reopening of the active site to facilitate product release. nih.gov
The crystal structure of the C-terminal domain of the murine CMAS has been solved, revealing a tetramerization interface that is crucial for its physiological activity. rcsb.org In Vibrio cholerae, the crystal structures of the apo enzyme and a CDP-bound form have been determined, showing a partially closed intermediate state. rcsb.orgnih.gov These structures highlight a diverse hydrophobic pocket within the active site that accommodates the C5 substituent of the sialic acid, which would be a hydroxyl group in the case of Kdn. nih.gov
| Protein | Organism | PDB Code | Resolution (Å) | Ligand(s) | Key Structural Features |
|---|---|---|---|---|---|
| CMP-sialic acid synthetase (NmCSS) | Neisseria meningitidis | 6CKM | 1.54 | CMP-Neu5Ac, Ca2+ | Product-bound complex in an "open" conformation, illustrating the state post-catalysis. rcsb.org |
| CMP-acylneuraminate synthetase (NmCSS) | Neisseria meningitidis | 1EYR | 2.20 | CDP | Substrate-analogue bound structure, identifying the mononucleotide-binding pocket. rcsb.org |
| CMP-N-acetylneuraminate Synthetase (VcCMAS) | Vibrio cholerae | 6IFI | 2.80 | Apo (ligand-free) | Reveals the unliganded, open conformation of the active site. rcsb.org |
| CMP-Sialic acid Synthetase (C-terminal domain) | Mus musculus | 3EWI | 1.90 | Apo (ligand-free) | Shows a shamrock-like tetramer structure, forming a stable tetramerization interface. rcsb.orgwwpdb.org |
Enzymatic Activity Assays for this compound-Related Enzymes
Enzymatic activity assays are fundamental for characterizing the enzymes involved in this compound metabolism, such as this compound synthetase. These assays quantify the rate of the enzymatic reaction, allowing for the determination of kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). The reaction catalyzed by CMP-sialic acid synthetases is as follows:
CTP + Sialic Acid (e.g., Kdn) → CMP-Sialic Acid (e.g., this compound) + Pyrophosphate (PPi). nih.gov
Various methods can be employed to monitor this reaction. A common approach involves preparing a reaction mixture containing the purified enzyme, the substrates (Kdn and CTP), and necessary cofactors such as Mg2+, in an appropriate buffer. nih.gov The reaction is incubated for a specific time and then stopped. The amount of product (this compound) formed can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
Spectrophotometric assays offer a continuous and high-throughput method for measuring enzyme activity. The EnzChek™ Pyrophosphate Assay Kit is particularly well-suited for assays of this compound synthetase and other nucleotide-sugar synthetases that produce pyrophosphate (PPi) as a byproduct.
This assay couples the production of PPi to a detectable change in absorbance. The principle involves two subsequent enzymatic reactions. First, an inorganic pyrophosphatase hydrolyzes the PPi generated by the synthetase into two molecules of inorganic phosphate (Pi). Second, in the presence of this inorganic phosphate, the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) is converted by purine (B94841) nucleoside phosphorylase (PNP) into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. This conversion leads to a shift in the maximum absorbance from 330 nm to 360 nm. The rate of increase in absorbance at 360 nm is directly proportional to the rate of PPi production, and thus to the activity of the this compound synthetase. This method is highly sensitive and allows for real-time monitoring of the enzymatic reaction.
Kinetic analyses of recombinant CMP-sialic acid synthetases from different species have been performed to compare their substrate specificity for Kdn versus other sialic acids like N-acetylneuraminic acid (Neu5Ac).
| Enzyme Source | Substrate | Km (mM) | Vmax (min-1) | Catalytic Efficiency (Vmax/Km) (min-1) |
|---|---|---|---|---|
| Rainbow Trout (recombinant) | Kdn | 3.0 | 450 | 1.1 |
| Neu5Ac | 2.8 | 270 | 0.68 | |
| Murine (recombinant) | Kdn | 0.56 | 0.89 | 0.23 |
| Neu5Ac | 0.26 | 3.3 | 3.5 |
Data derived from kinetic analyses of recombinant CMP-Sia synthetases. rcsb.org
Immunochemical Detection of this compound Residues
Immunochemical methods utilize the high specificity of antibodies to detect and quantify target molecules, such as Kdn residues in glycoconjugates. These techniques are invaluable for studying the expression and localization of Kdn in biological samples. The development of monoclonal antibodies (mAbs) specific to Kdn has enabled sensitive detection in various formats.
Monoclonal antibodies have been generated by immunizing mice with Kdn-rich glycoproteins. rcsb.org Hybridoma technology is then used to produce cell lines that secrete antibodies with high specificity for Kdn-containing epitopes. The specificity of these antibodies is rigorously characterized using methods like Enzyme-Linked Immunosorbent Assay (ELISA) to ensure they recognize Kdn structures and not other sialic acids or the underlying glycan chains.
These specific antibodies can be employed in a variety of immunochemical applications:
Immunohistochemistry (IHC): This technique allows for the visualization of Kdn residues within the context of tissue architecture. By applying anti-Kdn antibodies to tissue sections, researchers can identify the specific cell types and subcellular locations where Kdn-containing glycoconjugates are expressed. rcsb.org
TLC-Immunostaining: This method combines thin-layer chromatography (TLC) for separating glycolipids with immunodetection. After separation on a TLC plate, the glycolipids are incubated with an anti-Kdn antibody to identify Kdn-containing gangliosides. wwpdb.org
ELISA: This plate-based assay can be used for the quantitative detection of Kdn in various samples.
| Antibody Designation | Antigen Specificity | Immunogen | Reported Applications |
|---|---|---|---|
| mAb.kdn8kdn | α2→8-linked oligo/poly-KDN sequences | KDN-rich glycoprotein (B1211001) from fish eggs | ELISA, Immunohistochemistry (IHC) rcsb.org |
| Anti-KDN antibodies | α2,3- and α2,8-KDN residues | Not specified | TLC-Immunostaining wwpdb.org |
Synthetic Biology and Metabolic Engineering for Cmp Kdn Production and Study
Strategies for Enhanced Intracellular Cmp-kdn and CMP-Cmp-kdn Generation
The efficiency of this compound production can be limited by metabolic bottlenecks and regulatory mechanisms like feedback inhibition. Feedback inhibition is a common cellular control mechanism where the final product of a metabolic pathway inhibits an enzyme acting earlier in the same pathway, thus regulating its own production. bioninja.com.aubyjus.comlibretexts.org The product typically binds to an allosteric site on the enzyme, causing a conformational change that reduces its activity. byjus.com
In the related CMP-Neu5Ac pathway, feedback inhibition is a well-documented bottleneck. The bifunctional enzyme UDP-GlcNAc-2-epimerase/ManNAc kinase (EK) is allosterically inhibited by the final product, CMP-Neu5Ac. nih.gov While the primary biosynthetic route for this compound starts from Man-6-P and bypasses this enzyme, potential feedback mechanisms could still regulate the Kdn pathway. acs.org For example, high intracellular concentrations of this compound could potentially inhibit the activity of Kdn-9-P synthetase or this compound synthetase.
Maximizing the production of this compound relies heavily on optimizing the expression and catalytic activity of the pathway's enzymes. longdom.org Several strategies can be employed to achieve this.
Enzyme Selection and Engineering: A crucial strategy is the selection of enzymes with favorable kinetic properties. The CMP-sialic acid synthetase from rainbow trout provides a clear example. Unlike its mammalian homolog which is inefficient at using Kdn, the trout enzyme exhibits high activity for both Kdn and Neu5Ac, making it a superior candidate for recombinant this compound production. oup.comnih.gov Kinetic analysis revealed that the recombinant trout enzyme had a 1.6-fold higher activity with KDN than with Neu5Ac based on Vmax/Km values. researchgate.net This highlights the importance of sourcing enzymes from different species or using protein engineering to improve substrate specificity and catalytic efficiency.
Gene Expression Optimization: Standard molecular biology techniques can enhance enzyme expression in the host system. Codon optimization, which involves altering the gene sequence to match the codon usage of the expression host (e.g., insect or plant cells), can improve translation efficiency and increase protein yield. longdom.org The choice of promoter is also critical; strong constitutive or inducible promoters can be used to drive high levels of gene expression. longdom.org In plant systems, experimenting with different promoter-terminator combinations and adding subcellular localization signals to direct enzymes to the correct cellular compartments are key optimization steps. boku.ac.at
Table 2: Kinetic Comparison of Recombinant Trout and Murine CMP-Sia Synthetases
| Enzyme Source | Substrate | Km (mM) | Vmax (min⁻¹) | Vmax/Km (min⁻¹) |
|---|---|---|---|---|
| Rainbow Trout | KDN | 0.28 | 0.31 | 1.1 |
| Rainbow Trout | Neu5Ac | 0.53 | 0.36 | 0.68 |
| Murine | KDN | 0.56 | 0.13 | 0.23 |
| Murine | Neu5Ac | 0.27 | 0.94 | 3.5 |
Data from Nakata et al. (2001). nih.gov
Genetic Manipulation for Altering this compound Pathways
Genetic manipulation is the cornerstone of engineering novel or enhanced this compound biosynthetic pathways in various organisms. This involves the cloning and expression of key genes, such as those encoding Kdn-9-P synthetase and this compound synthetase, in heterologous hosts like E. coli, insect cells, and plants. oup.comnih.gov
In the microalga Prymnesium parvum, researchers identified the genes for Kdn-9-P synthetase and this compound synthetase, which convert mannose-6-P to this compound, and subsequently expressed them recombinantly in E. coli to confirm their enzymatic activity. nih.gov This process of gene discovery and heterologous expression is a fundamental genetic manipulation technique for pathway reconstruction.
A powerful strategy for altering pathways is the use of mutant enzymes to overcome regulatory hurdles. For the related CMP-Neu5Ac pathway, expressing mutant forms of the GNE/EK enzyme that are resistant to feedback inhibition led to a significant increase in intracellular CMP-Neu5Ac levels in both insect and CHO cells. nih.govresearchgate.net This principle of using site-specific mutagenesis to disable allosteric regulatory sites can be applied to enzymes in the this compound pathway if they are found to be subject to similar feedback control.
Furthermore, the introduction of genes from different biological sources can fundamentally alter a pathway's output. Expressing the rainbow trout CMP-sialic acid synthetase in a host system that normally produces little to no this compound is a prime example of how genetic manipulation can create a highly efficient pathway tailored for a specific product. oup.comnih.gov By combining these genetic tools—heterologous expression, enzyme mutation, and gene sourcing—researchers can effectively manipulate and optimize cellular machinery for the robust production of this compound.
Emerging Research Trajectories and Future Challenges in Cmp Kdn Glycobiology
Unexplored Biological Roles and Mechanistic Unraveling
While initial research has identified Cmp-kdn in various biological contexts, a vast landscape of its potential functions remains uncharted. Elevated levels of free Kdn and this compound have been observed in ovarian and prostate cancer tissues, suggesting a role in malignancy. However, the precise mechanisms by which this compound contributes to tumorigenesis are not well understood. It is hypothesized that the incorporation of Kdn into cell surface glycans may alter cell adhesion, signaling, and immune recognition, but these processes require further mechanistic investigation.
In the context of embryonic development, particularly in salmonid fish, the attachment of Kdn to cortical alveolar polysialoglycoproteins is thought to act as a protective cap against bacterial sialidases, highlighting its importance in early life stages. The broader implications of this protective role in other organisms and developmental processes are yet to be explored. Furthermore, the de novo biosynthesis of this compound is believed to originate from mannose, following a pathway similar to that of the more common sialic acid, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), although this pathway is not as well elucidated. A thorough mechanistic unraveling of the enzymes and regulatory networks governing this compound biosynthesis is crucial for understanding its physiological and pathological roles.
Advancements in Glycotechnology and Research Tool Development
Progress in understanding this compound is intrinsically linked to advancements in glycotechnology and the development of specialized research tools. The enzymatic synthesis of this compound has been achieved using enzymes like the CTP:CMP-3-deoxynonulosonate cytidylyltransferase from rainbow trout testis, which provides a source of this key molecule for research purposes. The ability to engineer the CMP-sialic acid metabolic pathway in various cell lines, such as insect cells, opens up possibilities for producing glycoproteins with alternative sialic acid glycoforms, including those containing Kdn. This glycoengineering approach is a powerful tool for studying the functional consequences of Kdn incorporation into specific glycoconjugates.
The development of specific inhibitors for enzymes in the this compound biosynthetic pathway would be invaluable for functional studies. While research into inhibitors of sialic acid metabolism has traditionally focused on the CMP-Neu5Ac pathway, the unique aspects of this compound biosynthesis may present novel targets. For instance, understanding the substrate specificity of CMP-sialic acid synthetase, which can activate both Neu5Ac and Kdn, is critical for designing specific inhibitors. Furthermore, the generation of this compound analogs and probes will be instrumental in identifying and characterizing Kdn-binding proteins and exploring the downstream effects of Kdn-mediated interactions.
Methodological Innovations for this compound Analysis
The accurate detection and quantification of this compound in complex biological samples is a significant analytical challenge, primarily due to its typically low abundance compared to CMP-Neu5Ac. Innovations in analytical methodologies are therefore essential for advancing this compound research. Mass spectrometry-based techniques are at the forefront of these efforts, offering high sensitivity and specificity for the identification and quantification of this compound and Kdn-containing glycans.
Future advancements will likely involve the refinement of mass spectrometry methods, such as the development of more sensitive ionization techniques and the use of sophisticated fragmentation strategies for detailed structural elucidation. The development of specific monoclonal antibodies or lectins that can recognize and bind to Kdn-containing structures would also provide powerful tools for immunohistochemistry, flow cytometry, and affinity purification, enabling the visualization and isolation of Kdn-glycosylated molecules.
Challenges in Investigating this compound Functions in Complex Systems
Investigating the functions of this compound in whole organisms presents a unique set of challenges. The low physiological concentrations of this compound make it difficult to study its effects without the confounding influence of the much more abundant CMP-Neu5Ac. The development of animal models with genetic modifications that specifically alter this compound metabolism, without globally disrupting sialic acid biology, is a significant hurdle.
Furthermore, the functional redundancy and interplay between different sialic acids in a biological system can mask the specific roles of this compound. Teasing apart these complexities will require sophisticated experimental designs and the use of advanced analytical tools to map the specific expression and localization of Kdn-glycans in different tissues and cell types under various physiological and pathological conditions. The intricate nature of the gut microbiome, where bacteria can utilize and modify host-derived sialic acids, adds another layer of complexity to in vivo studies of this compound.
Cross-Disciplinary Integration of this compound Research
The study of this compound is inherently cross-disciplinary, with implications for fields ranging from cancer biology and developmental biology to immunology and microbiology. In oncology, understanding the role of this compound in tumor progression could lead to the development of novel diagnostic markers and therapeutic targets. In immunology, the presence of Kdn on cell surfaces may modulate immune responses, and further research is needed to explore its interactions with immune cell receptors.
In the realm of microbiology, the ability of some bacteria to synthesize or utilize this compound could have significant implications for host-pathogen interactions and the development of new antimicrobial strategies. The integration of knowledge from these diverse fields will be essential for building a comprehensive understanding of this compound's biological significance. Collaborative efforts between glycobiologists, chemists, and researchers in various biomedical disciplines will be crucial for overcoming the existing challenges and unlocking the full potential of this compound research.
Q & A
What experimental variables critically influence CMP-KDN synthesis efficiency, and how are they optimized in enzymatic assays?
This compound synthesis efficiency depends on factors like Mg²+ concentration, pH, and enzyme specificity. For instance, Mg²+ at 25 mM and pH 9.0 increases this compound yield to 7%, compared to 0% without Mg²+ . Researchers should systematically vary these parameters using factorial design experiments to identify optimal conditions. Kinetic assays (e.g., Michaelis-Menten analysis) can quantify enzyme affinity () and turnover () for substrates like CTP and KDN. Include negative controls (e.g., omitting Mg²+) to validate specificity .
How can researchers resolve contradictions in reported enzymatic activity data for this compound synthases across species?
Discrepancies in enzyme kinetics (e.g., trout testis vs. mammalian homologs) may arise from structural variations or assay conditions. Advanced approaches include:
- Structural biology : Compare crystal structures to identify active-site differences affecting substrate binding .
- Mutagenesis studies : Test conserved residues (e.g., catalytic His/Glu) to pinpoint functional determinants.
- Standardized protocols : Replicate assays under identical pH, temperature, and cofactor conditions to isolate variables .
What methodologies are recommended for analyzing this compound’s role in glycoconjugate biosynthesis in vivo?
Use multi-omics integration :
- Glycomics : Lectin microarrays or mass spectrometry to profile KDN-containing glycans .
- Transcriptomics : CRISPR-Cas9 knockouts of this compound synthase to assess downstream gene expression changes.
- Metabolic labeling : Incorporate -labeled KDN precursors and track incorporation via NMR .
How should researchers design studies to investigate this compound’s functional divergence from CMP-Neu5Ac?
Adopt a comparative framework :
Substrate specificity assays : Test recombinant enzymes with Neu5Ac vs. KDN under identical conditions .
Structural analysis : Overlay 3D models to identify divergent binding pockets.
Cellular localization : Fluorescent tagging of this compound synthase vs. CMP-Neu5Ac synthase in live cells.
Document statistical differences in catalytic rates () and substrate affinity ( ratios) .
What strategies enhance the reproducibility of this compound-related data in multi-institutional studies?
- FAIR compliance : Share raw data (e.g., HPLC chromatograms) in repositories like Zenodo with standardized metadata .
- Ethical protocols : Obtain informed consent for biological samples and adhere to GDPR for data anonymization .
- Inter-lab calibration : Distribute reference samples (e.g., synthetic this compound) to validate analytical methods across labs .
How can contradictory findings in this compound’s metabolic regulation be reconciled?
Apply contradiction analysis frameworks :
- Triangulation : Cross-validate results using orthogonal techniques (e.g., enzyme activity assays vs. qRT-PCR).
- Contextual review : Assess whether discrepancies stem from model systems (e.g., trout vs. human cell lines) .
- Meta-analysis : Pool data from 10+ studies to identify consensus trends (e.g., Mg²+ dependency) .
What advanced statistical methods are suitable for analyzing this compound synthesis kinetics?
- Non-linear regression : Fit progress curves to the Henri-Michaelis equation ().
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable datasets (e.g., pH, temperature, cofactors) .
- Bayesian inference : Estimate parameter uncertainties (e.g., 95% credible intervals for ) .
How should researchers address ethical challenges in this compound studies involving animal-derived enzymes?
- Ethics committee approval : Declare source organisms (e.g., rainbow trout) and compliance with ARRIVE guidelines .
- Alternative models : Use recombinant enzymes expressed in E. coli to reduce animal use .
- Data transparency : Publish negative results (e.g., failed synthesis attempts) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
